3-(4-Fluorophenyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine
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Overview
Description
3-(4-Fluorophenyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrimidinyl group, and a piperazinyl group attached to a pyridazine ring. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with pyrimidine-2-carbaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to yield the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine and pyrimidine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
3-(4-Fluorophenyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and apoptosis. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **3-(4-Fluorophenyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine
- **(3,3-Difluoropyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone
- **N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its fluorophenyl group enhances its lipophilicity, while the pyrimidinyl and piperazinyl groups contribute to its ability to interact with various biological targets .
Properties
IUPAC Name |
3-(4-fluorophenyl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6/c19-15-4-2-14(3-5-15)16-6-7-17(23-22-16)24-10-12-25(13-11-24)18-20-8-1-9-21-18/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPVEUUKUBQHSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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